molecular formula C23H27Cl2N3O4S B3000914 N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216718-73-8

N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B3000914
CAS No.: 1216718-73-8
M. Wt: 512.45
InChI Key: NAHFWDOBEDMRDG-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H27Cl2N3O4S and its molecular weight is 512.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with similar structures to N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride focuses on the synthesis of thiazole and benzamide derivatives. These compounds are synthesized for their potential biological activities, including anti-anoxic, anti-inflammatory, analgesic, and antitumor properties. For instance, studies have explored the synthesis of 2-aminothiazoles and 2-thiazolecarboxamides with anti-anoxic activity, emphasizing the significance of the nitrogenous basic moiety at the thiazole ring for enhancing biological activity (Ohkubo et al., 1995).

Antitumor Properties

Research on N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, including structures similar to the compound , reveals the synthesis of new derivatives with promising antitumor properties. These compounds have been prepared and shown efficacy in anticancer activity screening, highlighting the potential for new anticancer agents' search (Horishny et al., 2020).

Antidepressant Synthesis

The synthesis of 4-Chloro-N-(3-morpholinopropyl)benzamide, an original domestic antidepressant, through various stages including interaction with morpholine, demonstrates the chemical's relevance in creating antidepressant medications. This process outlines a methodological approach to producing compounds with significant therapeutic potential (Donskaya et al., 2004).

Antimicrobial and Antifungal Activities

Thiazole derivatives, including those structurally related to this compound, have been synthesized and shown to possess antimicrobial and antifungal activities. This research highlights the potential use of these compounds in treating infections and diseases caused by various microbes (Chawla, 2016).

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Some thiazole derivatives have been found to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .

Action Environment

It is known that the efficacy and stability of thiazole derivatives can be influenced by various factors, including the ph of the environment, temperature, and the presence of other substances .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific structures and biological activities. Some compounds may exhibit cytotoxicity, indicating potential hazards .

Future Directions

Future research on similar compounds could involve the design and development of new derivatives with improved biological activities .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O4S.ClH/c1-29-18-8-3-6-16(21(18)30-2)22(28)27(11-5-10-26-12-14-31-15-13-26)23-25-20-17(24)7-4-9-19(20)32-23;/h3-4,6-9H,5,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHFWDOBEDMRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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